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molecular formula C6H11FN2O B8566383 3-Amino-3-fluoromethyl-2-piperidone

3-Amino-3-fluoromethyl-2-piperidone

Cat. No. B8566383
M. Wt: 146.16 g/mol
InChI Key: DSCLESASFJMNLI-UHFFFAOYSA-N
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Patent
US04743691

Procedure details

To a solution of methyl 2-fluoromethyl-2,5-diaminopentanoate dihydrochloride (2.5 g) in methanol (30 ml) is added under nitrogen a solution of sodium methylate (prepared from 0.46 g of sodium) in methanol (20 ml). The reaction mixture is stirred for 1 hour at room temperature and then concentrated in vacuo. The residue is taken up in CH2Cl2. The insoluble material is removed by filtration, and the filtrate is concentrated to give 1 g of 3-amino-3-fluoromethyl-2-piperidone: m.p. 132° C. (from CH2CL2 /pentane).
Name
methyl 2-fluoromethyl-2,5-diaminopentanoate dihydrochloride
Quantity
2.5 g
Type
reactant
Reaction Step One
Name
sodium methylate
Quantity
0.46 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl.Cl.[F:3][CH2:4][C:5]([NH2:14])([CH2:10][CH2:11][CH2:12][NH2:13])[C:6](OC)=[O:7].C[O-].[Na+]>CO>[NH2:14][C:5]1([CH2:4][F:3])[CH2:10][CH2:11][CH2:12][NH:13][C:6]1=[O:7] |f:0.1.2,3.4|

Inputs

Step One
Name
methyl 2-fluoromethyl-2,5-diaminopentanoate dihydrochloride
Quantity
2.5 g
Type
reactant
Smiles
Cl.Cl.FCC(C(=O)OC)(CCCN)N
Name
sodium methylate
Quantity
0.46 g
Type
reactant
Smiles
C[O-].[Na+]
Name
Quantity
30 mL
Type
solvent
Smiles
CO
Name
Quantity
20 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture is stirred for 1 hour at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The insoluble material is removed by filtration
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate is concentrated

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
NC1(C(NCCC1)=O)CF
Measurements
Type Value Analysis
AMOUNT: MASS 1 g
YIELD: CALCULATEDPERCENTYIELD 68.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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